8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

Lipophilicity LogP Physicochemical profiling

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 2090062-10-3) is a dihalogenated fused bicyclic heterocycle (C₇H₃BrClN₃O₂; MW 276.48; LogP 1.42; density 2.2 ± 0.1 g/cm³). The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged kinase hinge-binding motif in medicinal chemistry, with derivatives reported as potent inhibitors of PIM kinases (IC₅₀ 7–363 nM) , DYRK1A/CLK1 (IC₅₀ < 100 nM) , IKKβ, BTK (IC₅₀ 1.3 nM), ROCK2 (IC₅₀ 7.0 nM), and Haspin (IC₅₀ 6–100 nM).

Molecular Formula C7H3BrClN3O2
Molecular Weight 276.47 g/mol
Cat. No. B15150768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Molecular FormulaC7H3BrClN3O2
Molecular Weight276.47 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN2N=C1Cl)C(=O)O)Br
InChIInChI=1S/C7H3BrClN3O2/c8-3-1-5(9)11-12-2-4(7(13)14)10-6(3)12/h1-2H,(H,13,14)
InChIKeyWTJHXRUWYIQVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid – Heterocyclic Intermediate and Kinase-Targeted Building Block


8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 2090062-10-3) is a dihalogenated fused bicyclic heterocycle (C₇H₃BrClN₃O₂; MW 276.48; LogP 1.42; density 2.2 ± 0.1 g/cm³) . The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged kinase hinge-binding motif in medicinal chemistry, with derivatives reported as potent inhibitors of PIM kinases (IC₅₀ 7–363 nM) [1], DYRK1A/CLK1 (IC₅₀ < 100 nM) [2], IKKβ, BTK (IC₅₀ 1.3 nM), ROCK2 (IC₅₀ 7.0 nM), and Haspin (IC₅₀ 6–100 nM) [3][4]. This compound incorporates three synthetically orthogonal functional handles—an 8-bromo substituent, a 6-chloro substituent, and a 2-carboxylic acid group—enabling sequential cross-coupling, amidation, and esterification for focused library synthesis.

Why 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid Cannot Be Replaced by Simpler Imidazopyridazine Analogs


Substituting this compound with the non-halogenated parent scaffold (imidazo[1,2-b]pyridazine-2-carboxylic acid, CAS 160911-42-2) eliminates both halogen-mediated reactivity and lipophilicity contributions: the parent has a substantially lower LogP of approximately 0.43 versus 1.42 for the dihalogenated target , and lacks the C8–Br and C6–Cl handles essential for sequential palladium-catalyzed cross-coupling reactions used in SAR exploration [1]. Positional isomers such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-67-5) allocate bromine to the imidazole C3 rather than the pyridazine C8 ring, altering the electronic distribution and the regiochemical accessibility of each halogen for Suzuki–Miyaura coupling, with literature precedent demonstrating distinct reactivity patterns for C3-aryl vs C8-aryl imidazo[1,2-b]pyridazine products [1][2]. The 2-carboxylic acid functionality further differentiates this compound from simple 8-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3, no COOH), providing a direct handle for amide bond formation without requiring an additional hydrolysis or oxidation step.

Quantitative Differentiation Evidence: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid vs. Closest Analogs


LogP Shift of +0.99 Units vs. Non-Halogenated Parent Scaffold Alters Extraction and Chromatographic Behavior

The target compound exhibits a measured/calculated LogP of 1.42 , compared to a LogP of approximately 0.43 (range 0.2–0.43 across sources) for the non-halogenated parent imidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 160911-42-2) [1]. This difference of +0.99 log units represents a roughly 10-fold increase in octanol/water partition coefficient, which meaningfully impacts reversed-phase HPLC retention, liquid-liquid extraction efficiency, and predicted membrane permeability in the context of the imidazo[1,2-b]pyridazine scaffold.

Lipophilicity LogP Physicochemical profiling Chromatography

Two Orthogonal Halogen Handles (C8–Br, C6–Cl) Enable Chemoselective Sequential Cross-Coupling Not Possible with Mono-Halogenated or Non-Halogenated Analogs

The target compound bears bromine at C8 and chlorine at C6 on the imidazo[1,2-b]pyridazine core. The inherent reactivity difference between aryl bromides and aryl chlorides under palladium-catalyzed cross-coupling conditions (C–Br oxidative addition is typically 10²–10³ fold faster than C–Cl) allows sequential, chemoselective functionalization: Suzuki coupling at the C8–Br position with retention of the C6–Cl, followed by a second coupling or amination at C6 [1]. By contrast, the mono-chlorinated analog 7-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 339528-39-1) offers only one halogen handle, and the non-halogenated parent offers none [2]. The positional isomer 3-bromo-6-chloroimidazo[1,2-b]pyridazine (LogP 1.95) [3] places bromine on the imidazole ring, which exhibits different coupling kinetics and regiochemical outcomes compared to the pyridazine C8 position [4].

Synthetic chemistry Cross-coupling Chemoselectivity SAR library synthesis

Carboxylic Acid at C2 Provides Direct Amide Coupling Handle Absent in Non-Carboxylated 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

The target compound contains a carboxylic acid at the C2 position of the imidazo[1,2-b]pyridazine ring system, which is absent in the commonly cataloged building block 8-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3; MW 232.47; no COOH) . The carboxylic acid enables direct HATU/DCC-mediated amide coupling with primary and secondary amines to generate amide libraries without requiring a separate hydrolysis of an ester intermediate. The ethyl ester analog (CAS 1208087-79-9, MW 304.53) requires saponification prior to amide bond formation, adding a synthetic step with associated yield loss (typical ester-to-acid hydrolysis yields range from 70–95%, depending on substrate sensitivity). This C2–COOH functionality is particularly significant because SAR studies on imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives have demonstrated that the nature of the C2 substituent (acid vs. ester vs. amide) directly modulates anti-inflammatory and analgesic activity in rodent models [1].

Amide coupling Medicinal chemistry Library synthesis Building block

Supplier-Documented Purity ≥95% with NMR and HPLC Batch QC Supports Reproducible SAR

The compound is commercially available from at least one specialty supplier (Suzhou Shiya Biotech) at a documented purity of 95% with downloadable Certificate of Analysis (CoA) including NMR and HPLC batch data, and a recommended storage condition of 0 °C to preserve acid and halogen integrity . The ethyl ester analog (CAS 1208087-79-9) is listed by multiple vendors at 95%+ purity as well [1], but the free carboxylic acid is less commonly cataloged, with Chemsrc noting no recommended supplier at time of access , indicating relative scarcity and the importance of verifying batch-specific QC documentation at procurement.

Quality control Purity Reproducibility Procurement

Dihalogenated Imidazo[1,2-b]pyridazine Scaffold Validated Across ≥10 Distinct Kinase Targets with Nanomolar Potency

The imidazo[1,2-b]pyridazine scaffold, when appropriately substituted (including halogenation at C6 and C8), has produced inhibitors with nanomolar potency against a broad panel of clinically relevant kinases. Reported IC₅₀ values include: PIM-1 (7 nM), PIM-3 (69 nM), FLT3 (44 nM) for SGI-1776 [1]; DYRK1A (50 nM) and PfCLK1 (32 nM) [2]; BTK (1.3 nM) [3]; ROCK2 (7.0–8.7 nM with >130-fold isoform selectivity) [4]; and Haspin (6–100 nM) [5]. While these data are from elaborated analogs rather than the building block itself, they establish that the C6/C8-dihalogenated imidazo[1,2-b]pyridazine-2-carboxylic acid core is a validated entry point into multiple kinase inhibitor chemical space, offering a broader target-class scope than scaffolds validated against only a single kinase target.

Kinase inhibition Scaffold validation Drug discovery Polypharmacology

Optimal Application Scenarios for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid in Scientific Procurement


Kinase-Focused Fragment and Lead-Generation Library Synthesis Requiring Sequential C8-then-C6 Diversification

Programs targeting kinases for which imidazo[1,2-b]pyridazine is a known hinge-binding motif (PIM, DYRK/CLK, BTK, ROCK, Haspin, IKKβ families) can use this building block to generate focused libraries via sequential Suzuki coupling: first at C8–Br under mild Pd conditions, then at C6–Cl under more forcing conditions, followed by amidation at C2–COOH. This three-dimensional diversification strategy maximizes SAR information per synthetic step relative to building blocks with only one or two reactive handles [1].

Anti-Inflammatory SAR Programs Building on Imidazo[1,2-b]pyridazine-2-carboxylic Acid Pharmacophore

Luraschi et al. (1997) demonstrated that imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides exhibit anti-inflammatory activity in the carrageenan-induced rat paw edema model and analgesic activity in the acetic acid-induced writhing model in mice [2]. The C8–Br and C6–Cl substituents on the target compound allow exploration of halogen electronic effects on these pharmacological endpoints, which were previously examined only for non-halogenated or mono-substituted 2-carboxylic acid derivatives in the original SAR study.

Physicochemical Property Optimization Through Halogen Modulation of Lipophilicity

With a LogP of 1.42—approximately 1 unit higher than the non-halogenated parent (LogP ~0.43) —this building block provides a starting point for programs that require increased lipophilicity for membrane permeability while retaining the carboxylic acid as a solubility-enhancing and amide-coupling handle. The bromine and chlorine substituents also contribute significant mass (combined ~115 Da) and polarizable surface area, which can be strategically removed or replaced during SAR exploration using the chemoselective cross-coupling sequence described above.

Custom Synthesis Intermediates Requiring Pre-Installed Orthogonal Reactive Handles

For contract research organizations (CROs) and academic core facilities synthesizing bespoke imidazo[1,2-b]pyridazine analogs on a fee-for-service basis, this compound consolidates three reactive sites (C8–Br, C6–Cl, C2–COOH) into a single, commercially cataloged intermediate. This reduces the number of starting material procurement line items and avoids the need for in-house halogenation or carboxylation steps, which typically require handling of bromine sources, chlorinating agents, or organometallic reagents under controlled conditions .

Quote Request

Request a Quote for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.